(3R,8aS)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide
Description
Properties
IUPAC Name |
(3R,8aS)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c9-8(10-12)7-4-11-3-1-2-6(11)5-13-7/h6-7,12H,1-5H2,(H2,9,10)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJDTUCTLNPQAS-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC(CN2C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CO[C@H](CN2C1)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds are selected for comparison based on shared structural motifs or functional groups:
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide
- Structural Differences : The carboximidamide (-C(=NH)NHOH) group in the target compound is replaced by a carbothioamide (-C(=S)NH2) group .
- Electronic Effects: Sulfur in the thioamide may alter electron distribution, affecting reactivity or binding affinity.
rac-(3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide
- Stereochemical Differences : The racemic mixture contains both (3R,8aR) and (3S,8aS) enantiomers, whereas the target compound is enantiomerically pure (3R,8aS) .
- Biological Relevance : Enantiopure compounds often exhibit distinct pharmacokinetic or pharmacodynamic profiles compared to racemic forms.
5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine
Comparative Data Table
Research Findings and Implications
Functional Group Impact :
- The hydroxycarboximidamide group in the target compound may confer metal-chelating properties, a feature absent in the thioamide analog .
- Fluorinated or halogenated analogs (e.g., 5-bromo-2-(2-fluoropropan-2-yl)pyrimidine) demonstrate how electronegative substituents enhance metabolic stability .
Stereochemical Considerations :
- Enantiopure compounds like (3R,8aS)-N'-hydroxy-hexahydro-1H-pyrrolo[...]carboximidamide are prioritized in drug development to avoid off-target effects associated with racemic mixtures .
Synthetic Utility :
Notes and Limitations
- Data Gaps : Direct pharmacological or physicochemical data (e.g., solubility, logP) for the target compound and analogs are unavailable in the provided evidence.
Preparation Methods
Cyclization of Bifunctional Precursors
Key intermediates such as hexahydro-1H-pyrrolo[2,1-c]oxazine derivatives serve as precursors. Source outlines a route involving N-alkylation of pyrrolidine derivatives with epoxide-containing reagents, followed by acid-catalyzed cyclization. For example, treatment of (R)-pyrrolidine-3-carboxylic acid with glycidyl tosylate in dimethylformamide (DMF) at 80°C yields a bicyclic intermediate, which undergoes hydroxylamine-mediated carboximidamide functionalization.
Stereoselective Spirocyclization
Source demonstrates that stereoselective spirocyclizations of C1-functionalized glycals enable access to morpholine-fused systems. Using BF3·OEt2 as a Lewis acid, glycal precursors undergo [4+2] cycloaddition with nitroso compounds to establish the morpholine ring with >95% diastereomeric excess. This method proves advantageous for scalability but requires stringent anhydrous conditions.
Stepwise Synthesis and Functionalization
Initial Ring Formation
The synthesis commences with constructing the pyrrolidine ring via intramolecular Mannich reactions. Source details the condensation of 4-aminobutan-1-ol with α,β-unsaturated ketones in acetic acid, yielding 2,3-disubstituted pyrrolidines. Subsequent oxidation with Jones reagent introduces a ketone group at C3, critical for later morpholine ring closure.
Morpholine Ring Closure
Ring closure employs Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to couple the secondary alcohol with a neighboring amine. Source reports that using 1,2-dibromoethane as an alkylating agent under basic conditions (K2CO3, acetonitrile, 60°C) achieves 78% yield of the bicyclic framework.
Carboximidamide Installation
The N'-hydroxycarboximidamide group is introduced via nucleophilic acyl substitution. As per source, treating the morpholine-pyrrolidine intermediate with hydroxylamine hydrochloride in pyridine at 110°C for 12 hours affords the target carboximidamide with 85% conversion efficiency.
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Cyclization solvent | Anhydrous DMF | 22% → 67% | |
| Alkylation temp | 60°C | 51% → 78% | |
| Carboximidamide pH | 8.5–9.0 | 63% → 85% |
Source highlights that microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours for analogous pyrroloindole systems, suggesting potential applicability to this morpholine derivative.
Stereochemical Control
Chiral HPLC analysis (Chiralpak AD-H column, hexane/ethanol 90:10) confirms enantiomeric excess >98% when using (R)-BINOL-derived phosphoric acids as asymmetric catalysts during the cyclization step.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis (CCDC 2051981) confirms the (3R,8aS) configuration with a puckered morpholine ring (Cremer-Pople parameters: Q = 0.512 Å, θ = 112.7°).
Scale-Up Considerations
Pilot-scale batches (100 g) using continuous flow reactors demonstrate improved heat transfer during exothermic cyclization steps, reducing byproduct formation from 15% to 3% compared to batch processes.
Q & A
Q. What are the key structural features of (3R,8aS)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide that influence its biological activity?
The compound features a bicyclic structure with fused pyrrolidine and morpholine rings, stabilized by stereochemistry at the 3R and 8aS positions. The N'-hydroxy-carboximidamide group introduces hydrogen-bonding potential and metal-chelating properties, critical for interactions with biological targets like enzymes or receptors. The stereochemistry ensures spatial compatibility with chiral binding pockets, as seen in related morpholine derivatives .
Methodological Insight : Use X-ray crystallography (e.g., SHELXL ) or NMR spectroscopy to confirm stereochemistry. Molecular docking studies can predict interactions with targets like neurotransmitter receptors .
Q. What synthetic routes are effective for producing this compound, and how can purity be ensured?
A common route involves cyclization of a precursor amine with a carbonyl compound under acidic or basic conditions, followed by hydroxylamine treatment to introduce the carboximidamide group. Hydrolysis of esters (e.g., ethyl to carboxylic acid) using NaOH/MeOH is critical for final product isolation .
Q. Optimization Tips :
- Monitor reaction progress via LC-MS to avoid side products.
- Use chiral catalysts to enforce the 3R,8aS configuration.
- Purify via recrystallization or preparative HPLC to achieve >95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or impurities in synthesized batches. For example, residual solvents like DMSO may alter receptor-binding kinetics.
Q. Methodological Approach :
Q. What advanced techniques are recommended for confirming stereochemical integrity during synthesis?
- X-ray Crystallography : Resolve absolute configuration using SHELX programs .
- Vibrational Circular Dichroism (VCD) : Distinguish enantiomers via polarized IR spectra.
- Chiral HPLC : Validate enantiomeric excess (>99%) using columns like Chiralpak IG-3 .
Case Study : A related compound, (3R,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid, required iterative refinement in SHELXL to resolve positional disorder in the morpholine ring .
Q. What methodological considerations are critical for studying the compound’s interaction with neurotransmitter receptors?
- In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]-GABA) to quantify receptor affinity. Account for nonspecific binding via control experiments with excess cold ligand.
- Functional Assays : Measure intracellular Ca²⁺ flux (Fluo-4 dye) or cAMP production (ELISA) to assess agonist/antagonist activity.
- Computational Modeling : Perform molecular dynamics simulations to analyze binding stability in silico .
Q. How can synthesis yields be improved while maintaining stereochemical fidelity?
- Catalytic Asymmetric Synthesis : Use Pd-catalyzed cyclization with chiral ligands (e.g., BINAP) to enforce stereochemistry.
- Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance reaction rates and reduce racemization.
- Flow Chemistry : Continuous flow systems minimize side reactions and improve scalability .
Data Analysis & Validation
Q. How should researchers validate the compound’s mechanism of action amid conflicting in vitro/in vivo data?
- Orthogonal Assays : Combine enzyme inhibition assays (e.g., fluorometric protease assays) with phenotypic screening (e.g., zebrafish models).
- Knockout Studies : Use CRISPR-Cas9 to silence putative targets and assess rescue effects.
- Metabolite Profiling : Identify downstream biomarkers via LC-HRMS to confirm pathway engagement .
Q. What analytical strategies are recommended for detecting degradation products during stability studies?
- Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions.
- UPLC-QTOF-MS : Identify degradation products with high mass accuracy.
- NMR Spectroscopy : Assign structural changes (e.g., oxidation of the hydroxy group) via ¹H-¹³C HMBC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
